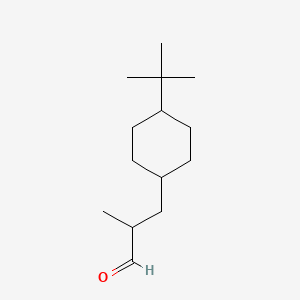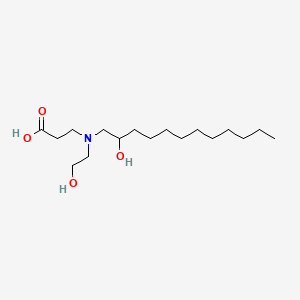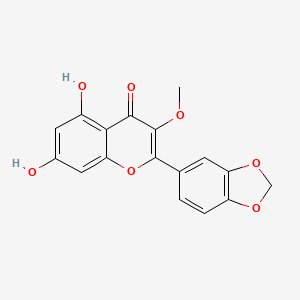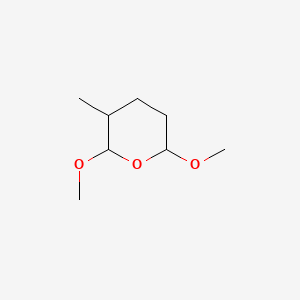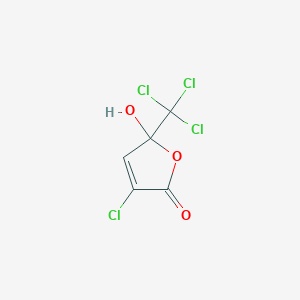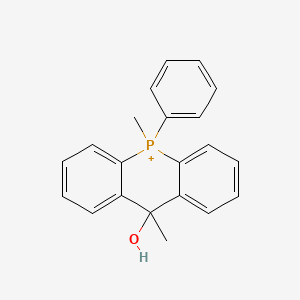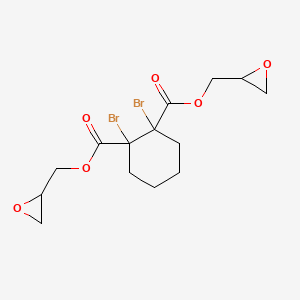
Magnesium bis(tetracosylbenzenesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium bis(tetracosylbenzenesulphonate) is a complex organometallic compound with the molecular formula C60H106MgO6S2 . This compound is characterized by its unique structure, which includes magnesium ions coordinated with tetracosylbenzenesulphonate ligands. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bis(tetracosylbenzenesulphonate) typically involves the reaction of magnesium salts with tetracosylbenzenesulphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:
Dissolution of magnesium salts: Magnesium chloride or magnesium sulfate is dissolved in an appropriate solvent.
Addition of tetracosylbenzenesulphonic acid: The acid is added to the solution, and the mixture is stirred at a specific temperature.
Precipitation: The product precipitates out of the solution and is collected by filtration.
Industrial Production Methods
Industrial production of magnesium bis(tetracosylbenzenesulphonate) follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium bis(tetracosylbenzenesulphonate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The sulphonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or hydrocarbons .
Applications De Recherche Scientifique
Magnesium bis(tetracosylbenzenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials, such as surfactants and lubricants
Mécanisme D'action
The mechanism by which magnesium bis(tetracosylbenzenesulphonate) exerts its effects involves its interaction with molecular targets and pathways. The magnesium ion plays a crucial role in stabilizing the compound and facilitating its reactivity. The sulphonate groups enhance its solubility and interaction with various substrates. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium bis(trifluoromethane)sulfonimide: Known for its catalytic properties in organic synthesis.
Magnesium bis(diisopropyl)amide: Used as a non-nucleophilic base in organic reactions.
Magnesium bis(monoperoxyphthalate) hexahydrate: Utilized as an oxidizing agent in various chemical processes.
Uniqueness
Magnesium bis(tetracosylbenzenesulphonate) is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific solubility and reactivity characteristics .
Propriétés
Numéro CAS |
85865-93-6 |
|---|---|
Formule moléculaire |
C60H106MgO6S2 |
Poids moléculaire |
1011.9 g/mol |
Nom IUPAC |
magnesium;2-tetracosylbenzenesulfonate |
InChI |
InChI=1S/2C30H54O3S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-27-24-25-28-30(29)34(31,32)33;/h2*24-25,27-28H,2-23,26H2,1H3,(H,31,32,33);/q;;+2/p-2 |
Clé InChI |
DVLCZMKTVXJJDP-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


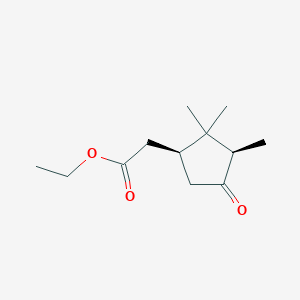
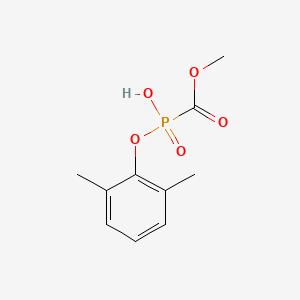

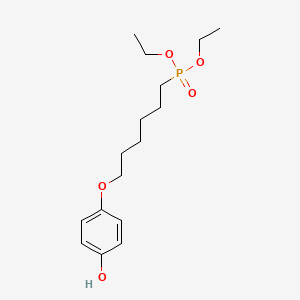
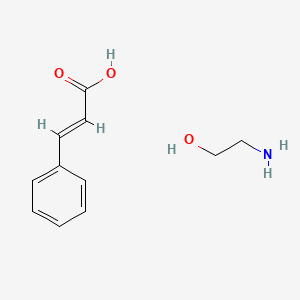

![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)
